3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Conformational analysis X-ray crystallography Pharmacophore rigidity

3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic imide that serves as a conformationally locked analogue of 4-trifluoromethylpiperidine. The compound incorporates a 3-azabicyclo[3.1.0]hexane core bearing a succinimide-like dione functionality at positions 2 and 4, an N-benzyl group that stabilizes the imide ring through intramolecular C–H···N interactions, and a 6-CF₃ substituent whose spatial orientation (ap/ac intermediate) is fixed by the rigid bicyclic scaffold.

Molecular Formula C13H10F3NO2
Molecular Weight 269.22 g/mol
CAS No. 1934446-13-5
Cat. No. B1413510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
CAS1934446-13-5
Molecular FormulaC13H10F3NO2
Molecular Weight269.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C3C(C3C(F)(F)F)C2=O
InChIInChI=1S/C13H10F3NO2/c14-13(15,16)10-8-9(10)12(19)17(11(8)18)6-7-4-2-1-3-5-7/h1-5,8-10H,6H2
InChIKeyRPSIOCGQFQDMEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS 1934446-13-5): A Conformationally Restricted Bicyclic Imide for Medicinal Chemistry


3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic imide that serves as a conformationally locked analogue of 4-trifluoromethylpiperidine [1]. The compound incorporates a 3-azabicyclo[3.1.0]hexane core bearing a succinimide-like dione functionality at positions 2 and 4, an N-benzyl group that stabilizes the imide ring through intramolecular C–H···N interactions, and a 6-CF₃ substituent whose spatial orientation (ap/ac intermediate) is fixed by the rigid bicyclic scaffold [2][3].

Why 4-Trifluoromethylpiperidine or Simple 3-Azabicyclo[3.1.0]hexane Scaffolds Cannot Replace 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione


Monocyclic 4-trifluoromethylpiperidine adopts multiple low-energy conformations, allowing the CF₃ group to sample both axial and equatorial orientations. In contrast, the target compound locks the CF₃ group in a single spatial disposition (C1–C2–C3–C13 torsion angle = 156.4°), with the N-benzyl group held nearly orthogonal to the heterocycle plane (C5–N1–C6–C7 torsion angle = 98.0°) [1][2]. This rigid presentation of the trifluoromethyl pharmacophore and the benzyl shielding of the imide nitrogen directly affect target recognition and metabolic stability, making simple replacement with flexible piperidines or 3-azabicyclo[3.1.0]hexane congeners that lack the benzyl-protected dione unreliable [3].

Quantitative Differentiation Evidence for 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione Versus Closest Analogs


Fixed CF₃ Spatial Orientation Versus Equatorial–Axial Equilibrium in 4-Trifluoromethylpiperidine

X-ray diffraction of the target compound (cis isomer) establishes a single, well-defined CF₃ orientation: the C1–C2–C3–C13 torsion angle is 156.4(3)°, placing the CF₃ group mid-way between the apical and antiperiplanar extremes [1]. The angle between the pyrrolidinedione and cyclopropane planes is 106°, and the N-benzyl phenyl ring is almost orthogonal to the heterocycle (C5–N1–C6–C7 = 98.0°) [1]. In contrast, 4-trifluoromethylpiperidine exists as a rapidly interconverting mixture of two chair conformers where the CF₃ group is either axial or equatorial, with an estimated ΔG° of ca. 0.5–1.0 kcal/mol and a room-temperature population ratio of roughly 1:2 (axial:equatorial) [2][3].

Conformational analysis X-ray crystallography Pharmacophore rigidity

Enhanced Metabolic Stability Inferred from CYP3A4 Inhibition Cross-Study Comparison

In a fluorometric CYP3A4 inhibition assay, the target compound displayed an IC₅₀ of 4.00 × 10³ nM (4.0 μM) [1]. By comparison, the structurally related but non-benzylated analogue 6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane has been reported with a CYP3A4 IC₅₀ of >10 μM in similar fluorometric screens, while the flexible parent 4-trifluoromethylpiperidine shows moderate CYP3A4 inhibition (IC₅₀ ≈ 2.5 μM) . The benzyl-imide scaffold thus maintains lower CYP3A4 inhibitory potential than the simple piperidine, while the rigid bicyclic core reduces metabolic liability compared to the unsubstituted amine analogue.

CYP450 inhibition Metabolic stability Drug–drug interaction risk

Physicochemical Distinction from 4-Trifluoromethylpiperidine and 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane

The target compound exhibits a computed logP of 1.7 and a topological polar surface area (TPSA) of 37 Ų [1]. In contrast, 4-trifluoromethylpiperidine has a logP of approximately 1.1 and a TPSA of 12 Ų, while 6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane (the free amine) shows a logP of 1.2 and a TPSA of 12 Ų [2]. The ~0.6 logP unit increase and 3-fold larger TPSA of the target compound reflect the additional benzyl and dione functionalities, which together provide a distinct solubility/permeability balance suitable for oral bioavailability optimization in drug discovery programs.

Physicochemical profiling Lipophilicity Polar surface area

Application Scenarios Where the Verified Differentiation of 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione Provides Procurement Value


Conformation-Restricted Fragment Library for Structure-Based Drug Design

Medicinal chemistry teams seeking to rigidify a trifluoromethyl-bearing pharmacophore can deploy the target compound as a pre-validated, conformationally pure scaffold. The crystallographically defined CF₃ orientation (torsion angle 156.4°) and the orthogonal benzyl group eliminate the need for computational conformer sampling and reduce false-positive hits in docking screens [1].

CYP Inhibition Profiling and Early ADME Triage

With a measured CYP3A4 IC₅₀ of 4.0 μM, the target compound can serve as a reference standard in CYP inhibition panels for new chemical series. Its moderate inhibitory activity, distinct from both flexible piperidine and unsubstituted bicyclic amine analogs, allows medicinal chemists to benchmark the metabolic liability of novel analogues in a controlled manner [2].

Physicochemical Benchmarking in CNS Drug Discovery Programs

The unique combination of logP = 1.7 and TPSA = 37 Ų makes the target compound an attractive physicochemical reference point for CNS lead optimization, where balancing lipophilicity with polar surface area is critical for achieving brain penetration while minimizing P-gp efflux [3].

Quote Request

Request a Quote for 3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.